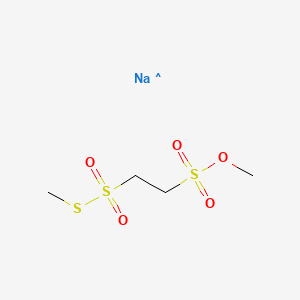
CID 168006243
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in research and industrial processes due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) typically involves multiple steps. One common method includes the reaction of ethanesulfonic acid with methylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. Advanced techniques such as distillation and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted ethanesulfonic acid compounds. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) involves its interaction with molecular targets through its sulfonyl and methylthio groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) include:
- Methanesulfonic acid
- Propanesulfonic acid
- Trifluoromethanesulfonic acid
Uniqueness
What sets ethanesulfonic acid, 2-[(methylthio)sulfonyl]-, methyl ester, sodium salt (1:1) apart from similar compounds is its unique combination of sulfonyl and methylthio groups. This combination imparts distinct reactivity and stability, making it suitable for specific applications that other sulfonic acids may not be able to fulfill.
Eigenschaften
Molekularformel |
C4H10NaO5S3 |
|---|---|
Molekulargewicht |
257.3 g/mol |
InChI |
InChI=1S/C4H10O5S3.Na/c1-9-11(5,6)3-4-12(7,8)10-2;/h3-4H2,1-2H3; |
InChI-Schlüssel |
NPEMQUVSYZIOIH-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)CCS(=O)(=O)SC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)


![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)


